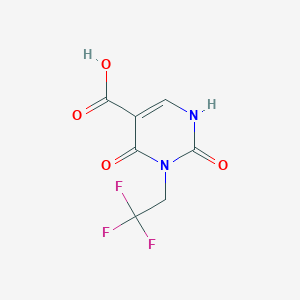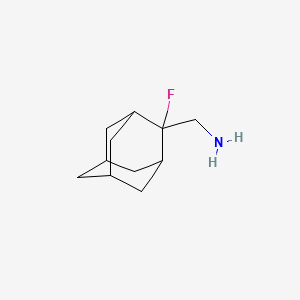![molecular formula C13H13FN2O2 B1485224 3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid CAS No. 2098071-72-6](/img/structure/B1485224.png)
3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid
Vue d'ensemble
Description
3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid (4-FMPP) is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the pyrazole family of compounds and has several interesting properties that make it a useful tool for scientists.
Applications De Recherche Scientifique
Antimicrobial Activity
Pyrazole derivatives have been studied for their antimicrobial properties, which include both antibacterial and antifungal activities . The presence of a fluorophenyl group in the compound could potentially enhance these properties.
Anti-inflammatory and Analgesic Effects
Many pyrazole derivatives exhibit anti-inflammatory and analgesic effects, making them candidates for the treatment of inflammatory diseases and pain management .
Antineoplastic Activity
Some pyrazole compounds have shown promise in cancer treatment due to their antineoplastic activities . The specific structure of 3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid might contribute to this field.
Antidepressive Properties
The incorporation of pyrazole scaffolds into drug design has led to compounds with antidepressive activities, which could be an area of application for this compound as well .
Antihyperglycemic and Hypoglycemic Effects
Pyrazole derivatives can be used to treat metabolic disorders like diabetes due to their antihyperglycemic and hypoglycemic effects .
Neurological Disorders Treatment
These compounds have been employed in treating neurological disorders, suggesting a potential application for 3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid in neuropharmacology .
Respiratory Diseases Treatment
Pyrazole derivatives can also be used to treat respiratory diseases, which could be another application area for this compound .
Synthesis of Complex Molecules
Due to their diverse biological activities, pyrazole derivatives are crucial building blocks in medicinal chemistry, which could make 3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid valuable in the synthesis of complex molecules for various applications .
Mécanisme D'action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also lead to diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of similar compounds .
Propriétés
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-12-4-1-10(2-5-12)8-16-9-11(7-15-16)3-6-13(17)18/h1-2,4-5,7,9H,3,6,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGVAHBOJQOQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(1-Fluorocyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485144.png)
![4-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485146.png)
![2-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485147.png)
![1-[(1-fluorocyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485148.png)
![2-[(3-Phenoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1485151.png)
![tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate](/img/structure/B1485152.png)

![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B1485156.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine hydrochloride](/img/structure/B1485157.png)
![2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1485160.png)

